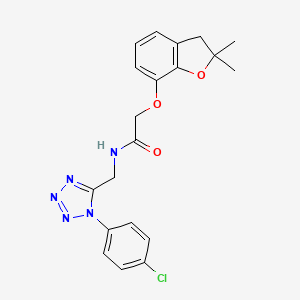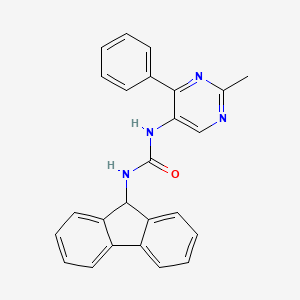
1-(9~{h}-Fluoren-9-Yl)-3-(2-Methyl-4-Phenyl-Pyrimidin-5-Yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(9H-Fluoren-9-Yl)-3-(2-Methyl-4-Phenyl-Pyrimidin-5-Yl)urea, commonly known as FMPU, is a novel compound that has gained significant attention in the scientific community due to its diverse range of applications. FMPU is a urea derivative that has been synthesized through a multi-step process using various chemical reagents.
作用机制
The mechanism of action of FMPU is not fully understood, but it is believed to act through multiple pathways. FMPU has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). It has also been shown to activate the nuclear factor-kappa B (NF-κB) pathway, which plays a critical role in inflammation and immune responses. FMPU has also been shown to modulate the activity of various neurotransmitters, including dopamine and acetylcholine.
Biochemical and Physiological Effects:
FMPU has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit angiogenesis, and induce apoptosis in cancer cells. FMPU has also been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases. In addition, FMPU has been shown to modulate the activity of various ion channels, including the N-methyl-D-aspartate (NMDA) receptor.
实验室实验的优点和局限性
FMPU has several advantages for lab experiments, including its low toxicity and high solubility in various solvents. However, FMPU is a relatively new compound, and its synthesis method is complex and time-consuming. In addition, FMPU is not commercially available, and researchers must synthesize it in-house.
未来方向
There are several future directions for FMPU research. One area of interest is the development of FMPU-based therapies for neurodegenerative diseases. Another area of interest is the use of FMPU as a diagnostic tool for various diseases. In addition, further studies are needed to elucidate the mechanism of action of FMPU and to optimize its synthesis method. Overall, FMPU is a promising compound with significant potential for various scientific research applications.
合成方法
The synthesis of FMPU involves several steps, starting with the reaction of fluorenone with malononitrile to form a pyridine intermediate. This intermediate is then treated with hydrazine hydrate to form a pyrimidine ring. The resulting compound is then reacted with 2-methyl-4-phenyl-5-amino pyrimidine to form the desired product, FMPU. The synthesis of FMPU is a complex process that requires careful handling of various chemicals and reagents.
科学研究应用
FMPU has been extensively studied for its potential use as a therapeutic agent for various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. FMPU has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, FMPU has been studied for its potential use as a diagnostic tool for various diseases.
属性
IUPAC Name |
1-(9H-fluoren-9-yl)-3-(2-methyl-4-phenylpyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O/c1-16-26-15-22(23(27-16)17-9-3-2-4-10-17)28-25(30)29-24-20-13-7-5-11-18(20)19-12-6-8-14-21(19)24/h2-15,24H,1H3,(H2,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOROKYRNIDSPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C2=CC=CC=C2)NC(=O)NC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9~{h}-Fluoren-9-Yl)-3-(2-Methyl-4-Phenyl-Pyrimidin-5-Yl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


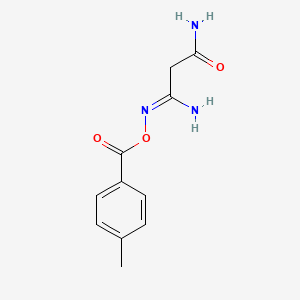
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2951403.png)
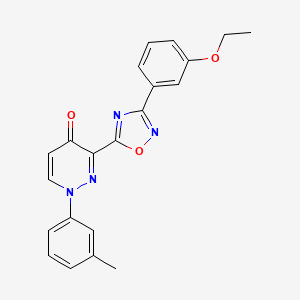
![2-ethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2951406.png)
![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2951407.png)
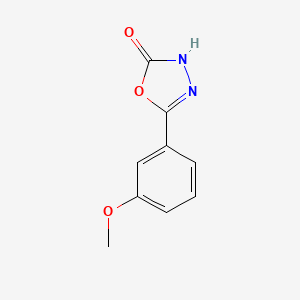
![7-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2951411.png)


![3-(4-Isopropylphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid](/img/structure/B2951417.png)
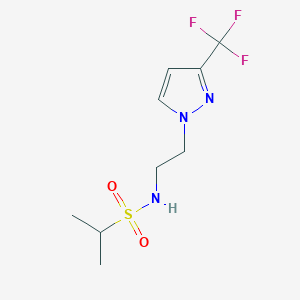
![2-methoxy-N-(2-{4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethyl)-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2951421.png)
